4-nitro-2-[2-(4-oxo-3-phenyl-3,4-dihydro-2-quinazolinyl)vinyl]phenyl acetate
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Overview
Description
4-nitro-2-[2-(4-oxo-3-phenyl-3,4-dihydro-2-quinazolinyl)vinyl]phenyl acetate, also known as NSC-95397, is a synthetic compound that has been of great interest to the scientific community due to its potential applications in cancer research. In
Mechanism of Action
4-nitro-2-[2-(4-oxo-3-phenyl-3,4-dihydro-2-quinazolinyl)vinyl]phenyl acetate has been shown to inhibit the activity of the enzyme protein kinase CK2, which plays a role in cell proliferation and survival. By inhibiting CK2, 4-nitro-2-[2-(4-oxo-3-phenyl-3,4-dihydro-2-quinazolinyl)vinyl]phenyl acetate disrupts the signaling pathways that cancer cells rely on for growth and survival, leading to their death.
Biochemical and Physiological Effects:
4-nitro-2-[2-(4-oxo-3-phenyl-3,4-dihydro-2-quinazolinyl)vinyl]phenyl acetate has been shown to have minimal toxicity in normal cells, making it a promising candidate for cancer therapy. It has also been found to have anti-inflammatory properties, which may have implications for the treatment of other diseases.
Advantages and Limitations for Lab Experiments
One advantage of 4-nitro-2-[2-(4-oxo-3-phenyl-3,4-dihydro-2-quinazolinyl)vinyl]phenyl acetate is its specificity for CK2, which allows for targeted inhibition of cancer cells without affecting normal cells. However, its low solubility in water can make it difficult to work with in lab experiments.
Future Directions
Further research is needed to determine the optimal dosage and administration of 4-nitro-2-[2-(4-oxo-3-phenyl-3,4-dihydro-2-quinazolinyl)vinyl]phenyl acetate for cancer therapy. Additionally, its potential use in combination with other cancer treatments should be explored. Other potential applications for 4-nitro-2-[2-(4-oxo-3-phenyl-3,4-dihydro-2-quinazolinyl)vinyl]phenyl acetate, such as in the treatment of inflammatory diseases, should also be investigated.
Synthesis Methods
4-nitro-2-[2-(4-oxo-3-phenyl-3,4-dihydro-2-quinazolinyl)vinyl]phenyl acetate can be synthesized through a multistep process involving the reaction of 2-nitrobenzaldehyde with ethyl cyanoacetate, followed by the condensation of the resulting product with 2-amino-3-phenyl-3,4-dihydroquinazolin-4-one. The final step involves the acetylation of the product with acetic anhydride.
Scientific Research Applications
4-nitro-2-[2-(4-oxo-3-phenyl-3,4-dihydro-2-quinazolinyl)vinyl]phenyl acetate has been extensively studied for its potential use in cancer research. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. 4-nitro-2-[2-(4-oxo-3-phenyl-3,4-dihydro-2-quinazolinyl)vinyl]phenyl acetate has also been found to induce apoptosis, or programmed cell death, in cancer cells.
properties
IUPAC Name |
[4-nitro-2-[(E)-2-(4-oxo-3-phenylquinazolin-2-yl)ethenyl]phenyl] acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H17N3O5/c1-16(28)32-22-13-12-19(27(30)31)15-17(22)11-14-23-25-21-10-6-5-9-20(21)24(29)26(23)18-7-3-2-4-8-18/h2-15H,1H3/b14-11+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KPWZXOHCGIOMOC-SDNWHVSQSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=C(C=C(C=C1)[N+](=O)[O-])C=CC2=NC3=CC=CC=C3C(=O)N2C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)OC1=C(C=C(C=C1)[N+](=O)[O-])/C=C/C2=NC3=CC=CC=C3C(=O)N2C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H17N3O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
[4-nitro-2-[(E)-2-(4-oxo-3-phenylquinazolin-2-yl)ethenyl]phenyl] acetate |
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